molecular formula C6H10N2O3 B15071921 (R)-2-Oxo-1,3-diazepane-4-carboxylic acid CAS No. 166961-73-5

(R)-2-Oxo-1,3-diazepane-4-carboxylic acid

Cat. No.: B15071921
CAS No.: 166961-73-5
M. Wt: 158.16 g/mol
InChI Key: IGGGLEUCYJYELX-SCSAIBSYSA-N
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Description

®-2-Oxo-1,3-diazepane-4-carboxylic acid is a compound that belongs to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

The synthesis of ®-2-Oxo-1,3-diazepane-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of a suitable amine with a diester can lead to the formation of the diazepane ring. Industrial production methods often involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

®-2-Oxo-1,3-diazepane-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it can be employed in the study of enzyme mechanisms and protein interactions. In medicine, ®-2-Oxo-1,3-diazepane-4-carboxylic acid is investigated for its potential therapeutic properties, including its role as an enzyme inhibitor or a precursor for drug development. Additionally, it has industrial applications in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of ®-2-Oxo-1,3-diazepane-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can affect various biochemical pathways, leading to changes in cellular processes. Understanding the molecular targets and pathways involved is crucial for developing new therapeutic strategies.

Comparison with Similar Compounds

®-2-Oxo-1,3-diazepane-4-carboxylic acid can be compared with other similar compounds, such as itaconic acid derivatives and phenolic compounds. These compounds share some structural features but differ in their chemical properties and biological activities. For example, itaconic acid derivatives possess a vinylidene group and exhibit antimicrobial and anti-inflammatory activities . Phenolic compounds, on the other hand, are known for their antioxidant properties . The unique structure of ®-2-Oxo-1,3-diazepane-4-carboxylic acid, with its diazepane ring, distinguishes it from these other compounds and contributes to its specific applications and effects.

Properties

CAS No.

166961-73-5

Molecular Formula

C6H10N2O3

Molecular Weight

158.16 g/mol

IUPAC Name

(4R)-2-oxo-1,3-diazepane-4-carboxylic acid

InChI

InChI=1S/C6H10N2O3/c9-5(10)4-2-1-3-7-6(11)8-4/h4H,1-3H2,(H,9,10)(H2,7,8,11)/t4-/m1/s1

InChI Key

IGGGLEUCYJYELX-SCSAIBSYSA-N

Isomeric SMILES

C1C[C@@H](NC(=O)NC1)C(=O)O

Canonical SMILES

C1CC(NC(=O)NC1)C(=O)O

Origin of Product

United States

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